3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Description
Molecular Formula: C₉H₉ClN₂O
Molecular Weight: 196.63 g/mol
CAS Registry Number: 876316-48-2
Structural Features:
- A pyrazole core substituted with a chloromethyl (-CH₂Cl) group at position 3, a 2-furyl (furan-2-yl) group at position 5, and a methyl (-CH₃) group at position 1.
- The chloromethyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(chloromethyl)-5-(furan-2-yl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUIHVJDKDNADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594558 | |
| Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-48-2 | |
| Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with 2-furylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), bases (triethylamine, sodium hydride), solvents (acetonitrile, dichloromethane).
Oxidation Reactions: Oxidizing agents (potassium permanganate, m-chloroperbenzoic acid), solvents (acetone, dichloromethane).
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, solvents (ethanol, methanol).
Major Products Formed
Substitution Reactions: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation Reactions: Furanones, furyl alcohols.
Reduction Reactions: Dihydropyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Name: 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
- CAS Number: 876316-48-2
- Molecular Formula: C9H9ClN2O
- Molecular Weight: 196.63 g/mol
The compound features a pyrazole ring substituted with a chloromethyl group and a furyl moiety, which contributes to its diverse biological activities.
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Mechanism of Action: Pyrazole compounds typically exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole have shown significant inhibition of these cytokines in various in vitro assays .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies: Research indicates that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). In particular, derivatives have shown IC50 values in the micromolar range, indicating potent activity against tumor cells .
- Mechanism of Action: The anticancer effects are attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been well-documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains.
- In Vitro Studies: Studies have shown that certain pyrazole derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The presence of the chloromethyl group enhances the interaction with microbial targets, contributing to its effectiveness .
Case Studies
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Biological Studies: It can act as a ligand, binding to metal ions or proteins, and modulating their function.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Reactivity :
- The chloromethyl group in the target compound distinguishes it from derivatives with electron-withdrawing groups (e.g., -CF₃ in ). While -CF₃ enhances metabolic stability, -CH₂Cl provides a reactive site for cross-coupling or alkylation reactions.
- In contrast, ester-containing pyrazoles (e.g., ) exhibit hydrolytic instability under basic conditions, limiting their utility in aqueous environments.
Biological Activity: Pyrazoles with benzodioxole (e.g., ) or trifluoromethyl groups (e.g., ) show pronounced biological activity due to enhanced membrane permeability and target binding.
Synthetic Utility: The amino-substituted pyrazole () serves as a precursor for Schiff base formation or heterocyclic annulation. In contrast, the chloromethyl group in the target compound facilitates direct functionalization without requiring de novo synthesis of the pyrazole core.
Steric and Electronic Effects :
- Methoxy and trimethoxyphenyl groups (e.g., ) introduce steric bulk and electron-donating effects, altering regioselectivity in electrophilic substitution. The furyl group’s electron-rich nature may similarly influence reactivity at position 5.
Biological Activity
3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the biological properties of this pyrazole derivative, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities. They have been extensively studied for their potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents . The structure of pyrazoles allows for various substitutions that can enhance their biological efficacy.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable finding includes an analog that exhibited an IC50 value comparable to established anticancer drugs .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.08 | |
| Compound B | HCT116 | 0.05 | |
| Compound C | A549 | 0.07 |
2. Anti-inflammatory Activity
This compound and its derivatives have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Anti-inflammatory Effects
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. For example, certain derivatives were effective against bacterial strains such as E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values suggest that these compounds could serve as potential alternatives to conventional antibiotics .
Table 3: Antimicrobial Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cyclooxygenase Inhibition : This compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
- Cell Cycle Arrest : Certain pyrazoles induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is often mediated through the modulation of key regulatory proteins involved in cell proliferation .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives:
- A study demonstrated that a pyrazole derivative significantly reduced tumor growth in a murine model of breast cancer, with a marked decrease in tumor size compared to control groups .
- Another investigation reported that a series of pyrazole compounds exhibited potent antimicrobial activity against resistant strains, suggesting their potential role in combating antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
